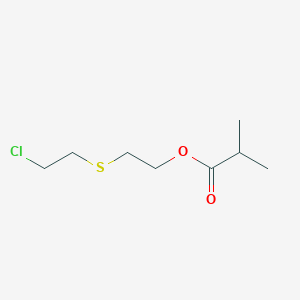![molecular formula C20H23N5 B14366304 4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) CAS No. 91920-81-9](/img/structure/B14366304.png)
4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a pyridine ring linked to two methylbenzene-1,3-diamine moieties through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) typically involves the condensation of pyridine-3-carbaldehyde with 2-methylbenzene-1,3-diamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as Lewis acids may be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific tyrosine kinases.
Wirkmechanismus
The mechanism of action of 4,4’-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine) involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
91920-81-9 |
|---|---|
Molekularformel |
C20H23N5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-[(2,4-diamino-3-methylphenyl)-pyridin-3-ylmethyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C20H23N5/c1-11-16(21)7-5-14(19(11)23)18(13-4-3-9-25-10-13)15-6-8-17(22)12(2)20(15)24/h3-10,18H,21-24H2,1-2H3 |
InChI-Schlüssel |
KXZMCWJPLITFIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1N)C(C2=CN=CC=C2)C3=C(C(=C(C=C3)N)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


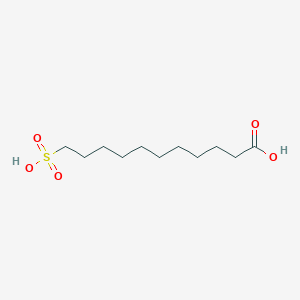
![Methyl [(4-nitrophenoxy)sulfonyl]carbamate](/img/structure/B14366236.png)
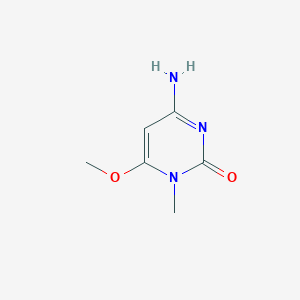
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide](/img/structure/B14366245.png)
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)

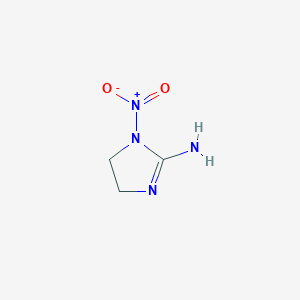

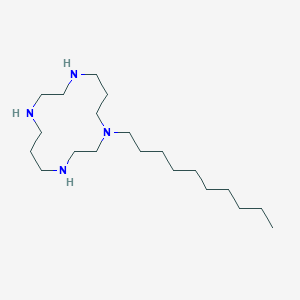
![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
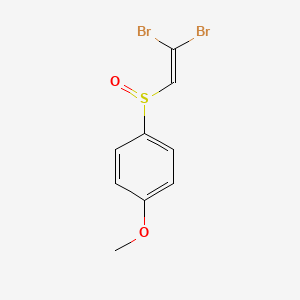
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
